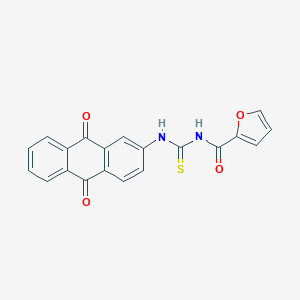
1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of anthraquinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-amine with carbonothioyl chloride and 2-furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-benzoylimino-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
- 2-dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides
Uniqueness
1-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-3-(FURAN-2-CARBONYL)THIOUREA is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N2O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-17-12-4-1-2-5-13(12)18(24)15-10-11(7-8-14(15)17)21-20(27)22-19(25)16-6-3-9-26-16/h1-10H,(H2,21,22,25,27) |
InChI Key |
RREVSJFKDHMHGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![5-bromo-2-methoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251691.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251693.png)
![N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B251694.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
